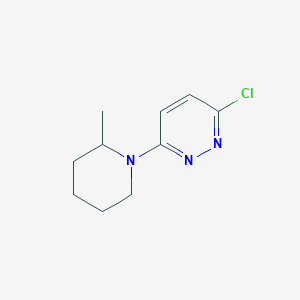

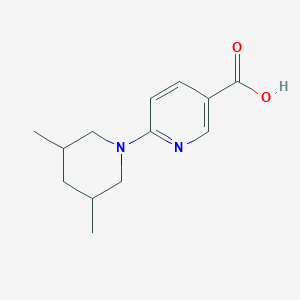

![molecular formula C7H10N4 B1462080 3-[4-(aminomethyl)-1H-pyrazol-1-yl]propanenitrile CAS No. 1152963-72-8](/img/structure/B1462080.png)

3-[4-(aminomethyl)-1H-pyrazol-1-yl]propanenitrile

Descripción general

Descripción

3-[4-(Aminomethyl)-1H-pyrazol-1-yl]propanenitrile (3-AMP) is a novel synthetic compound that has recently been developed for use in a variety of scientific research applications. It is a highly reactive and versatile molecule that can be used to synthesize a variety of compounds and materials. 3-AMP has been found to have a wide range of biochemical and physiological effects, and has been used in a variety of laboratory experiments.

Aplicaciones Científicas De Investigación

Catalysis and Synthesis

Synthesis of Pyrazole Derivatives

A study detailed the use of ZnFe2O4 nanoparticles as a catalyst in the synthesis of pyrazole derivatives, showcasing an environmentally benign method with excellent yields, short reaction times, and simple workup procedures (Safaei‐Ghomi et al., 2015).

Graphene Oxide as Catalyst

Research highlighted the preparation of pyrazole-carbonitriles using magnetically separable graphene oxide anchored sulfonic acid, illustrating a novel catalytic material for organic synthesis (Zhang et al., 2016).

Medicinal Chemistry

Antioxidant Agents

A study focused on synthesizing new fused pyrazole derivatives bearing an indole moiety, evaluating their potential as antioxidant agents. The pyrazolo[1,5-a]pyrimidine series showed significant activity, indicating the therapeutic potential of these compounds (El‐Mekabaty et al., 2016).

Anticancer Activity

Research on the synthesis and evaluation of pyrazole derivatives as anticancer agents revealed that certain compounds exhibited promising activity against cancer cell lines, suggesting their potential in cancer therapy (Metwally et al., 2016).

Material Science

Energetic Materials

A novel approach was taken to synthesize polynitro azoxypyrazole-based energetic materials, demonstrating high performance and potential applications in explosives (Yang et al., 2021).

Functional Hydrogels

The modification of polyvinyl alcohol/acrylic acid hydrogels through amine compounds, including pyrazole derivatives, was investigated, highlighting the improved thermal stability and potential for medical applications (Aly & El-Mohdy, 2015).

Propiedades

IUPAC Name |

3-[4-(aminomethyl)pyrazol-1-yl]propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4/c8-2-1-3-11-6-7(4-9)5-10-11/h5-6H,1,3-4,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLPAAMLSFMZRCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CCC#N)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[4-(aminomethyl)-1H-pyrazol-1-yl]propanenitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amine](/img/structure/B1461998.png)

![(Pentan-2-yl)[(2,4,6-trimethylphenyl)methyl]amine](/img/structure/B1462001.png)

![[2-Amino-1-(5-methylthiophen-2-yl)ethyl]dimethylamine](/img/structure/B1462006.png)

![2-[3-(Aminomethyl)piperidin-1-yl]-1-(morpholin-4-yl)ethan-1-one](/img/structure/B1462012.png)

![3-Chloro-4-[(4-methyl-1,3-thiazol-2-yl)oxy]aniline](/img/structure/B1462017.png)

amine](/img/structure/B1462018.png)

![(1-Cyclopropylethyl)({[3-(trifluoromethyl)phenyl]methyl})amine](/img/structure/B1462019.png)

amine](/img/structure/B1462020.png)